molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6

Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol

Cat. No.: B14299794
CAS No.: 116065-56-6
M. Wt: 243.38 g/mol
InChI Key: ZWDXTAHQDCQLIN-UHFFFAOYSA-N
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Description

Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.

    Solvent: Toluene or other non-polar solvents.

    Temperature: Typically carried out at room temperature to 80°C.

    Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanones or siloxanes.

    Reduction: Reduction reactions can convert the silanol group to silanes.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Silanones, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
  • Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
  • Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol

Uniqueness

Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

116065-56-6

Molecular Formula

C14H17NOSi

Molecular Weight

243.38 g/mol

IUPAC Name

hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane

InChI

InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3

InChI Key

ZWDXTAHQDCQLIN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O

Origin of Product

United States

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